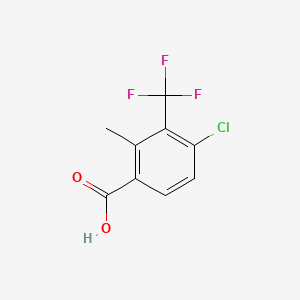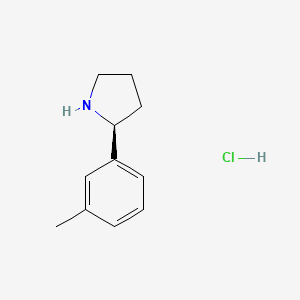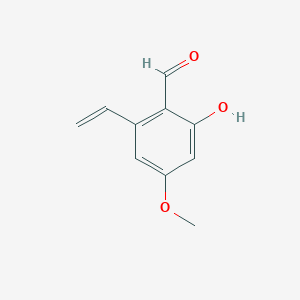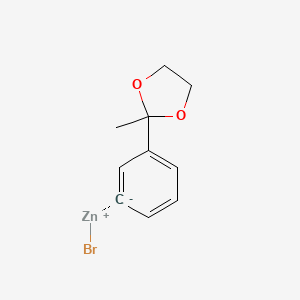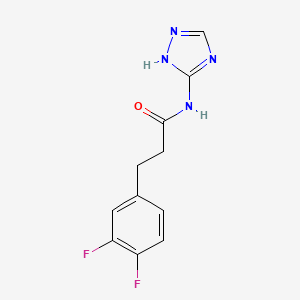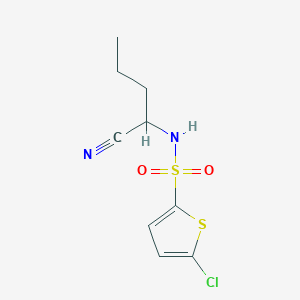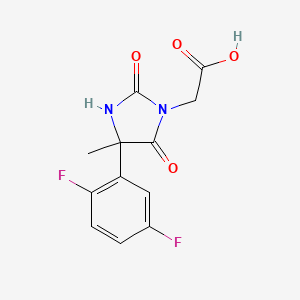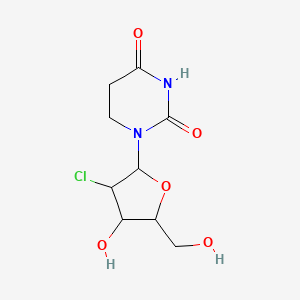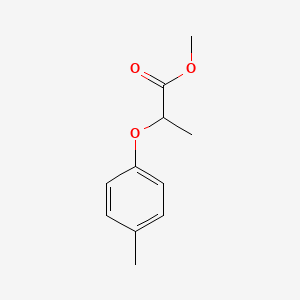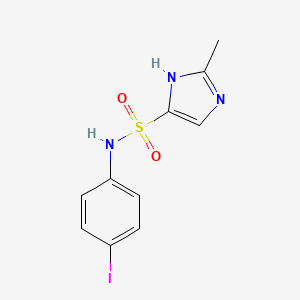
N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an iodophenyl group attached to the imidazole ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-iodosuccinimide as the iodinating agent, which reacts with the precursor under mild conditions to introduce the iodine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring and sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the imidazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce imidazole N-oxides.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of the sulfonamide group is particularly interesting due to its known biological activity .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group but differ in the presence of the β-alanine moiety.
N-cyclohexyl-N’-(4-iodophenyl)urea: This compound contains a similar iodophenyl group but has a urea moiety instead of the imidazole and sulfonamide groups.
N-4-iodophenyl-N′-2-chloroethylurea: This compound also contains the iodophenyl group but differs in the presence of the chloroethyl and urea groups.
Uniqueness
N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide is unique due to the combination of the iodophenyl, imidazole, and sulfonamide groups in its structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10IN3O2S |
|---|---|
Poids moléculaire |
363.18 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-2-methyl-1H-imidazole-5-sulfonamide |
InChI |
InChI=1S/C10H10IN3O2S/c1-7-12-6-10(13-7)17(15,16)14-9-4-2-8(11)3-5-9/h2-6,14H,1H3,(H,12,13) |
Clé InChI |
WRCPXJAWHPNFOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N1)S(=O)(=O)NC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



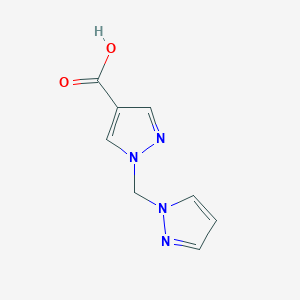

![tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)
![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)
